molecular formula C18H18N2O2 B2729509 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one CAS No. 1101196-22-8

4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one

Cat. No. B2729509
CAS RN: 1101196-22-8
M. Wt: 294.354
InChI Key: XGVBJHVVYGAKKR-UHFFFAOYSA-N
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Description

4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BPC-157 and is a synthetic peptide that is derived from a naturally occurring peptide in the human body. BPC-157 has been shown to have a broad range of potential medical applications due to its ability to promote tissue repair and regeneration.

Scientific Research Applications

Novel Compound Synthesis and Biological Properties

Research has explored the synthesis and biological evaluation of compounds related to 4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one, demonstrating the compound's relevance in developing potential therapeutic agents. For instance, the synthesis of benzimidazoles containing piperazine or morpholine skeletons has been investigated for their glucosidase inhibitory potential and antioxidant activities (Özil, Baltaş, & Parlak, 2018). Similarly, compounds exhibiting anticancer properties and carbonic anhydrase inhibitory effects have been synthesized, highlighting the versatility of piperazine derivatives in medicinal chemistry (Tuğrak, Gul, Bandow, Sakagami, Gulcin, Ozkay, & Supuran, 2019).

Interaction with Biological Targets

Studies have also focused on the interaction of piperazine derivatives with biological targets, such as 5-HT1A serotonin receptors, indicating the potential of these compounds in CNS-related therapeutic applications. Arylpiperazine derivatives, for instance, have been shown to possess high affinity for 5-HT1A sites, suggesting their utility in developing agents targeting serotonin receptors (Glennon, Naiman, Lyon, & Titeler, 1988).

Chemical Properties and Applications

The chemical properties and potential applications of this compound derivatives extend beyond biological activities. For example, novel 4-acylpyrazolon-5-ato-dihalotin(IV) complexes have been synthesized and characterized, displaying antiproliferative activity against melanoma cell lines, showcasing the compound's applicability in cancer research (Pettinari, Caruso, Zaffaroni, Villa, Marchetti, Pettinari, Phillips, Tanski, & Rossi, 2006).

properties

IUPAC Name

3-methyl-4-(4-phenylbenzoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-17(21)19-11-12-20(13)18(22)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVBJHVVYGAKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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